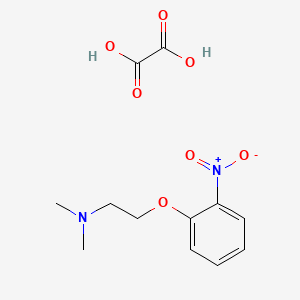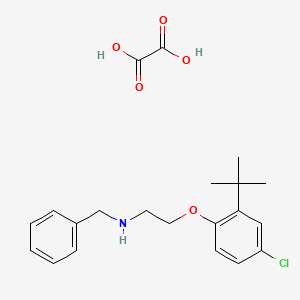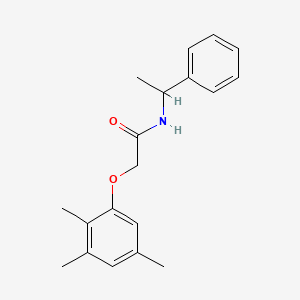amine oxalate](/img/structure/B4044491.png)
[2-(4-chlorophenoxy)ethyl](2-phenylethyl)amine oxalate
Übersicht
Beschreibung
[2-(4-chlorophenoxy)ethyl](2-phenylethyl)amine oxalate is a useful research compound. Its molecular formula is C18H20ClNO5 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.1030004 g/mol and the complexity rating of the compound is 294. The solubility of this chemical has been described as >54.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The chemical compound 2-(4-chlorophenoxy)ethylamine oxalate has various potential applications in scientific research. While the direct research on this specific compound appears limited, insights can be drawn from studies on related compounds and their applications in chemistry and materials science. Here, we explore some of the scientific research areas and applications related to the structural or functional aspects of this compound, as suggested by the literature on related chemicals.
Catalytic and Enantioselective Processes
Research into enantiomerically pure compounds and their preparation methods is of significant interest in the field of organic synthesis and pharmaceuticals. The study by Fadnavis et al. (2006) outlines the preparation of enantiomerically pure compounds through enzymatic resolution, indicating the potential for compounds like 2-(4-chlorophenoxy)ethylamine oxalate to be used in similar chiral resolutions and catalytic processes (Fadnavis, Radhika, & Devi, 2006).
Materials Chemistry and Polymer Science
The integration of organic compounds into materials science, especially in the development of polymers and hybrid materials, is another area of application. Rossetto et al. (2015) discuss the synthesis of heterogeneous complexes for olefin oligomerization, showcasing how structurally similar compounds can be utilized in materials chemistry for specific catalytic reactions (Rossetto, Nicola, Souza, Bernardo-Gusmão, & Pergher, 2015).
Environmental Chemistry
Compounds with specific chemical functionalities are often studied for their environmental behavior, including degradation pathways and persistence in ecosystems. Wilson et al. (1997) provide insights into the dissipation of 2,4-dichlorophenoxyacetic acid in soils, an area where compounds like 2-(4-chlorophenoxy)ethylamine oxalate could be researched for their environmental stability and degradation products (Wilson, Geronimo, & Armbruster, 1997).
Advanced Oxidation Processes
The study of advanced oxidation processes for wastewater treatment often involves the investigation of specific organic compounds' reactivity. Sun and Pignatello (1993) identified transient products in the mineralization of 2,4-D by catalyzed hydrogen peroxide, suggesting a potential research area for understanding the oxidative degradation pathways of compounds like 2-(4-chlorophenoxy)ethylamine oxalate (Sun & Pignatello, 1993).
Nonlinear Optical Materials
The synthesis and functionalization of organic compounds for applications in nonlinear optical materials represent a significant research area. Franco et al. (2010) discuss the covalent linking of chromophores to matrices for second harmonic generation, indicating the potential for 2-(4-chlorophenoxy)ethylamine oxalate derivatives to be explored in this context (Franco, Brusatin, Guglielmi, Stracci, Matteis, Casalboni, Detert, Grimm, & Schrader, 2010).
These applications underscore the diverse potential of 2-(4-chlorophenoxy)ethylamine oxalate and related compounds in scientific research, spanning from synthetic chemistry and materials science to environmental chemistry and optics. The specific research directions and applications would depend on further experimental investigations into the compound's properties and reactivity.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-phenylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.C2H2O4/c17-15-6-8-16(9-7-15)19-13-12-18-11-10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,18H,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYKCJILVOEYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[2-(2-biphenylyloxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4044425.png)
![(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4044433.png)
![methyl 1-[2-hydroxy-3-(4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B4044438.png)

![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4044454.png)
![N,N-dimethyl-2-{4-[2-(methylthio)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B4044459.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B4044467.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044472.png)


![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044518.png)
![1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044519.png)
![[2-(2-allyl-4-chlorophenoxy)ethyl]dimethylamine oxalate](/img/structure/B4044533.png)

